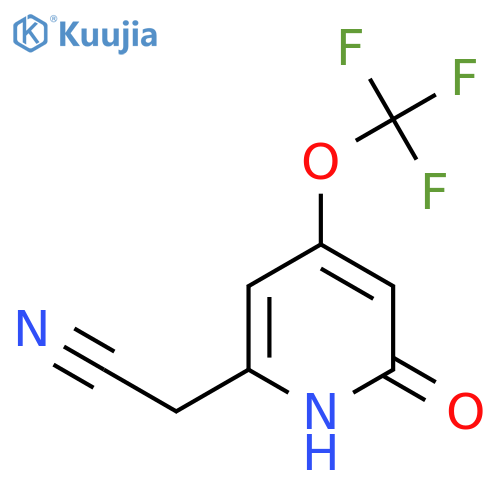

Cas no 1803972-16-8 (2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile)

1803972-16-8 structure

商品名:2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile

CAS番号:1803972-16-8

MF:C8H5F3N2O2

メガワット:218.132712125778

CID:4912344

2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile

-

- インチ: 1S/C8H5F3N2O2/c9-8(10,11)15-6-3-5(1-2-12)13-7(14)4-6/h3-4H,1H2,(H,13,14)

- InChIKey: GXVGAOWOVGKXSW-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC(NC(CC#N)=C1)=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 386

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 62.1

2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026002074-500mg |

2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile |

1803972-16-8 | 97% | 500mg |

$1,009.40 | 2022-04-02 | |

| Alichem | A026002074-250mg |

2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile |

1803972-16-8 | 97% | 250mg |

$659.60 | 2022-04-02 | |

| Alichem | A026002074-1g |

2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile |

1803972-16-8 | 97% | 1g |

$1,831.20 | 2022-04-02 |

2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1803972-16-8 (2-Hydroxy-4-(trifluoromethoxy)pyridine-6-acetonitrile) 関連製品

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量